molecular formula C20H17ClN2O3 B8517754 methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate

methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate

Cat. No.: B8517754
M. Wt: 368.8 g/mol
InChI Key: NKJRFIVHKHIRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate is a complex organic compound that features a quinoline moiety and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring system, which is known for its biological activity, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate involves its interaction with various molecular targets:

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate

InChI

InChI=1S/C20H17ClN2O3/c1-11-8-13(20(25)26-3)9-12(2)18(11)23-19(24)15-10-17(21)22-16-7-5-4-6-14(15)16/h4-10H,1-3H3,(H,23,24)

InChI Key

NKJRFIVHKHIRCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NC3=CC=CC=C32)Cl)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloroquinoline-4-carboxylic acid (5.00 g, 0.0024 mol) in CH2Cl2 (50 mL) at 0° C. are added methyl 4-amino-3,5-dimethylbenzoate (3.88 g, 0.02167 mol, see preparation 12) and N,N-diisopropylethylamine (12.5 ml, 0.07225 mol). After stirring the reaction mixture for 10 minutes, 1-propanephosphonic acid cyclic anhydride (50% solution in ethyl acetate, 31.0 ml, 0.048 mol) is added via syringe and heated at 40° C. After 5 hours, the reaction mixture is diluted with water and extracted with dichloromethane. The organic layers are combined and dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) using a gradient of 0-40% ethyl acetate in hexanes. After purification the solid is triturated with 20% diethyl ether in pentane and dried to give the title compound as a white solid (8.50 g, 96%). Mass spectrum (m/z): 369.1 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

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